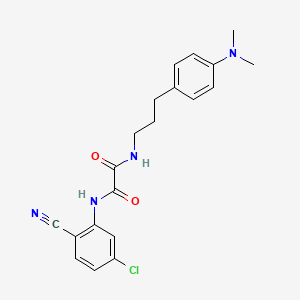

N1-(5-chloro-2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(5-chloro-2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl group, a cyanophenyl group, and a dimethylaminophenyl group linked through an oxalamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide typically involves multiple steps:

-

Formation of the Intermediate: : The initial step often involves the preparation of an intermediate compound, such as 5-chloro-2-cyanophenylamine. This can be achieved through the chlorination of 2-cyanophenylamine using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

-

Coupling Reaction: : The intermediate is then coupled with 3-(4-(dimethylamino)phenyl)propylamine. This step usually requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

Oxalamide Formation: : The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the coupled product with oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and safety, with considerations for the handling of hazardous reagents and the purification of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

-

Reduction: : Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

-

Substitution: : The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amines or other reduced forms of the nitrile group.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism by which N1-(5-chloro-2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide exerts its effects is largely dependent on its interaction with molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, the nitrile group can form hydrogen bonds with active site residues, while the dimethylamino group can participate in electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N1-(5-chloro-2-cyanophenyl)-N2-(3-(4-methylamino)phenyl)propyl)oxalamide

- N1-(5-chloro-2-cyanophenyl)-N2-(3-(4-(ethylamino)phenyl)propyl)oxalamide

Uniqueness

N1-(5-chloro-2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different pharmacological profiles and applications.

Biologische Aktivität

N1-(5-chloro-2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide, identified by its CAS number 922064-44-6, is a synthetic compound with potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H26ClN5O2, with a molecular weight of 439.9 g/mol. The structure includes a chloro-substituted phenyl ring and a dimethylamino group, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 922064-44-6 |

| Molecular Formula | C23H26ClN5O2 |

| Molecular Weight | 439.9 g/mol |

| Melting Point | N/A |

| Boiling Point | N/A |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. Research indicates that chloroacetamides exhibit varying effectiveness against different bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The position of substituents on the phenyl ring significantly influences their antimicrobial potency .

Key Findings:

- Compounds with halogenated phenyl groups demonstrate enhanced lipophilicity, facilitating membrane penetration and subsequent antimicrobial action.

- The oxalamide functional group contributes to the overall stability and reactivity of the molecule, enhancing its biological interactions.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the introduction of specific substituents can modulate the biological activity of oxalamides. For instance:

- The presence of a chloro group at the para position improves antibacterial efficacy.

- Dimethylamino groups enhance solubility and bioavailability, which are crucial for therapeutic applications.

Case Studies

- Antimicrobial Testing : A study assessed various N-substituted phenyl oxalamides against Escherichia coli, S. aureus, and Candida albicans. Compounds exhibiting strong inhibition against Gram-positive bacteria were identified, suggesting that modifications to the oxalamide structure can lead to improved antimicrobial agents .

- Molecular Docking Studies : Molecular docking simulations indicated that this compound interacts effectively with bacterial enzymes. The binding affinity was analyzed through docking scores, showing promising results for further development as an antibiotic.

Eigenschaften

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O2/c1-25(2)17-9-5-14(6-10-17)4-3-11-23-19(26)20(27)24-18-12-16(21)8-7-15(18)13-22/h5-10,12H,3-4,11H2,1-2H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTASRDSKQBRQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.